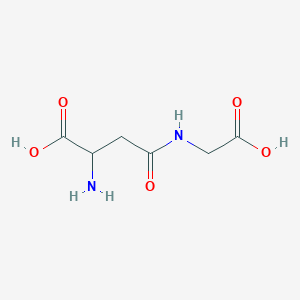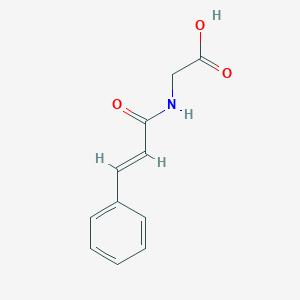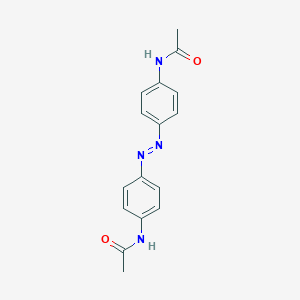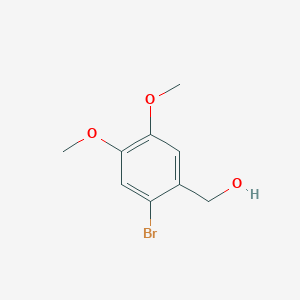
Bis(4-methylphenyl) hydrogen phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organophosphorus compounds, akin to bis(4-methylphenyl) hydrogen phosphate, often involves reactions such as aromatic nucleophilic substitution. For instance, sterically hindered bis(phosphoryl) derivatives have been synthesized via the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to bis(phosphoryl)benzene derivatives through oxidation and methylation of phosphorus atoms (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of phosphorus-containing compounds, including bis(4-methylphenyl) hydrogen phosphate, often features large bond angles around phosphorus atoms, as evidenced by X-ray crystallography studies. These structural analyses provide insights into the steric and electronic environments of phosphorus centers in such compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The reactivity of organophosphate compounds can be examined through their interaction with enzymes or other chemical entities. For instance, bis(p-nitrophenyl) methyl phosphate has been shown to react with liver carboxylesterases, highlighting the chemical behavior of similar organophosphates in biological contexts (Hamilton et al., 1975).
Physical Properties Analysis
The physical properties of bis(4-methylphenyl) hydrogen phosphate and related compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various conditions. These properties are influenced by the molecular structure, which can be deduced from spectroscopic methods like NMR and FT-IR (Gubina et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under different conditions, and potential for forming derivatives, are integral to understanding the applications of bis(4-methylphenyl) hydrogen phosphate. Investigations into these areas often utilize various analytical techniques to explore reaction mechanisms and product formations (Hamilton et al., 1975).
Wissenschaftliche Forschungsanwendungen
Environmental Studies : Organophosphate esters (OPEs), including compounds like Bis(methylphenyl) phosphate, are used as flame retardants and plasticizers. They are found globally in indoor environments and are a concern due to their potential reproductive toxicity, carcinogenicity, and neurotoxicity. Research in Australia has focused on understanding OPE exposures in infants and young children through urine analysis (He et al., 2018).
Fluorescence Spectroscopy : Studies on the fluorescence spectra of aryl phosphates, including bis(4‐methoxyphenyl) hydrogen phosphate, revealed two emission bands indicating the formation of intramolecular excimers. This research contributes to our understanding of molecular interactions and reactivities in these compounds (Okamoto et al., 1992).
Synthesis of Biological Derivatives : Aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including 4-(methylsulfonyl)phenyl derivatives, have been synthesized for studying their hydrolysis under physiological conditions. This research is significant for understanding the potential of these compounds in delivering biologically active nucleotides into cells (Farrow et al., 1990).
Catalysis and Hydrolysis : Research on the hydrolysis of bis(4-nitrophenyl)phosphate and related compounds in the presence of dinuclear metal complexes contributes to our understanding of catalytic mechanisms and the roles of various metal ions in these processes (Vichard & Kaden, 2002).
Flame Retardancy : The thermal decomposition mechanism of effective flame retardants like hydroquinone bis(di-2-methylphenyl phosphate) has been studied using techniques like thermogravimetry and Fourier transform infrared spectroscopy. This research is crucial for understanding the flame retardant mechanisms of these compounds (Chen et al., 2016).
Eigenschaften
IUPAC Name |
bis(4-methylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDEAUQZKPAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233262 | |
| Record name | Phosphoric acid bis(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylphenyl) hydrogen phosphate | |
CAS RN |
843-24-3 | |
| Record name | Phosphoric acid, bis(4-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid bis(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)



![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)





